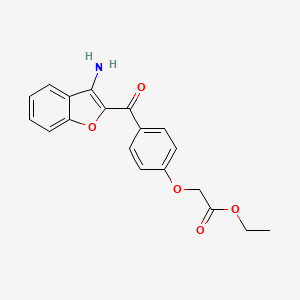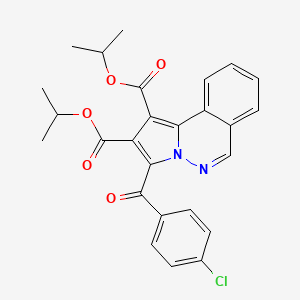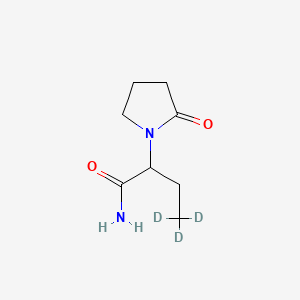
Phenol, 2,2'-butylidenebis[4,6-bis(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,2’-butylidenebis[4,6-bis(1,1-dimethylethyl)-] is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-butylidenebis[4,6-bis(1,1-dimethylethyl)-] typically involves the reaction of phenol derivatives with butylidene compounds under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the correct formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2,2’-butylidenebis[4,6-bis(1,1-dimethylethyl)-] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may lead to the formation of quinones, while reduction may produce hydroquinones .
Aplicaciones Científicas De Investigación
Phenol, 2,2’-butylidenebis[4,6-bis(1,1-dimethylethyl)-] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: Research has explored its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of antioxidants, stabilizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Phenol, 2,2’-butylidenebis[4,6-bis(1,1-dimethylethyl)-] involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular components to exert its effects. Molecular docking studies have shown its binding affinity to specific proteins, which helps in understanding its biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
- Phenol, 4,4’-methylenebis[2,6-bis(1,1-dimethylethyl)-]
- Phenol, 2,6-bis(1,1-dimethylethyl)-
Uniqueness
Phenol, 2,2’-butylidenebis[4,6-bis(1,1-dimethylethyl)-] stands out due to its specific structural arrangement, which imparts unique reactivity and properties.
Propiedades
Número CAS |
51685-31-5 |
|---|---|
Fórmula molecular |
C32H50O2 |
Peso molecular |
466.7 g/mol |
Nombre IUPAC |
2,4-ditert-butyl-6-[1-(3,5-ditert-butyl-2-hydroxyphenyl)butyl]phenol |
InChI |
InChI=1S/C32H50O2/c1-14-15-22(23-16-20(29(2,3)4)18-25(27(23)33)31(8,9)10)24-17-21(30(5,6)7)19-26(28(24)34)32(11,12)13/h16-19,22,33-34H,14-15H2,1-13H3 |
Clave InChI |
ZWHPPPRROACAFE-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide](/img/structure/B11938975.png)







![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-nitrobenzamide](/img/structure/B11939021.png)
![N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline](/img/structure/B11939029.png)



